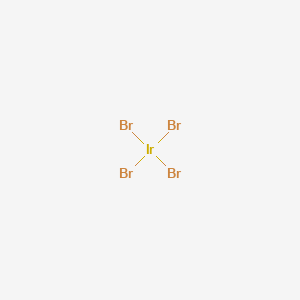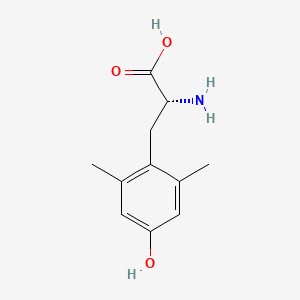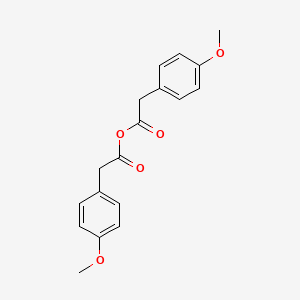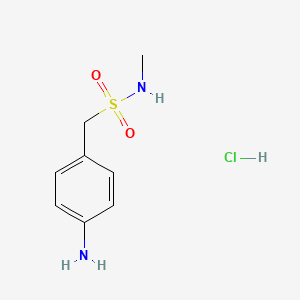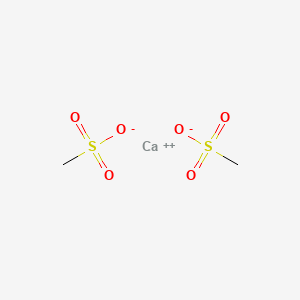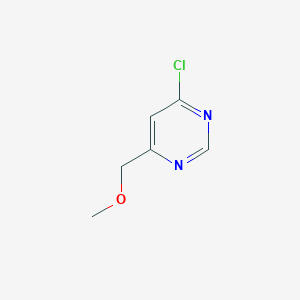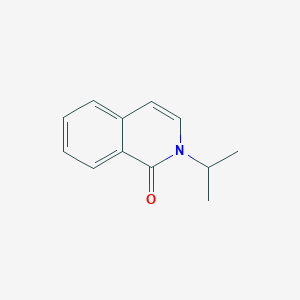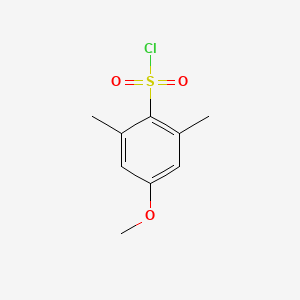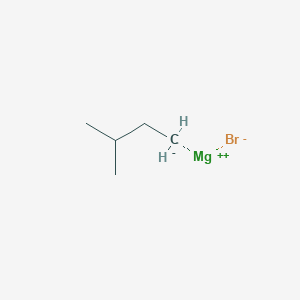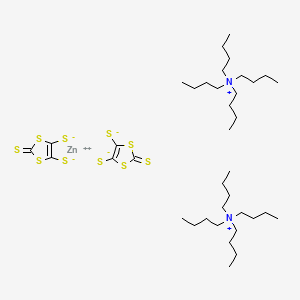
Diammonium phosphite
Vue d'ensemble
Description
Diammonium phosphate (DAP) is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It is one of the most widely used phosphorus fertilizers in the world . DAP is available in the form of gray, black, or white crystals .
Synthesis Analysis
DAP is formulated in a controlled reaction of phosphoric acid with ammonia, where the hot slurry is then cooled, granulated, and sieved . The inputs required to produce one ton of DAP fertilizer are approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur (S) to dissolve the rock, and 0.2 tons of ammonia .Molecular Structure Analysis
The chemical formula of DAP is (NH₄)₂HPO₄ . It has an average mass of 132.056 Da and a monoisotopic mass of 132.029999 Da .Chemical Reactions Analysis
Solid diammonium phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s). At 100 °C, the dissociation pressure of diammonium phosphate is approximately 5 mmHg .Physical And Chemical Properties Analysis
DAP appears as colorless monoclinic crystals . It has a density of 1.619 g/cm³ . It is soluble in water but insoluble in alcohol, acetone, and liquid ammonia . The solution pH is 7.5 to 8 .Applications De Recherche Scientifique
Chemoselective Hydrogenation
Diammonium hydrogen phosphite is used as a hydrogen donor in the chemoselective hydrogenation of aromatic nitro compounds to amines, demonstrating effectiveness even in the presence of sensitive functionalities (Kumar et al., 2008).
Reduction of Aldehydes and Ketones
An efficient system utilizing diammonium hydrogen phosphite for the reduction of aromatic aldehydes and ketones to alcohols has been developed, showcasing its potential in organic synthesis (Kumar & Gowda, 2011).
Supramolecular Architecture
The creation of supramolecular architectures with diammonium ferrocene-1,1′-diyldiphosphinates demonstrates its utility in material science and chemistry (Shekurov et al., 2014).
Catalytic Properties
Diammonium hydrogen phosphate, a related compound, impacts the physicochemical and catalytic properties of nickel phosphide catalysts, showing its relevance in catalysis (Shamanaev et al., 2016).
Hydrogen Evolution Electrocatalysis
In renewable energy applications, diammonium hydrogen phosphate aids in the synthesis of carbon-coated metal phosphide nanoparticles for efficient hydrogen evolution electrocatalysis (Gao et al., 2016).
Agricultural Biostimulant
As a biostimulant, phosphite, closely related to diammonium phosphite, enhances plant performance under stress, showcasing its agricultural significance (Trejo-Téllez & Gómez-Merino, 2018).
Interaction with Pigments
Research on the interaction between diammonium hydrogen phosphate and pigments has implications for art conservation and restoration (Ma et al., 2019).
Orientations Futures
Innovative technologies are being developed to improve the agronomic efficiency of phosphate fertilization in comparison with conventional fertilizers . These technologies aim to increase nutrient efficiency, based on results obtained through suitable methods and equipment along with laboratory, greenhouse, and field results . Increased fertilization efficiency should always be linked with greater economic profitability and the lowest environmental impact, following the principles of sustainability and circular economy .
Propriétés
IUPAC Name |
diazanium;dioxido(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFCIOKWJELSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][P+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889682 | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Diammonium phosphite | |
CAS RN |
22132-71-4 | |
| Record name | Diammonium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




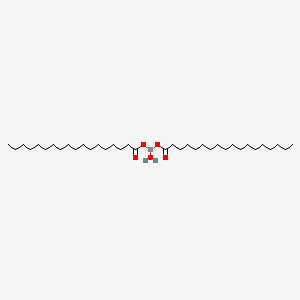
![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)
